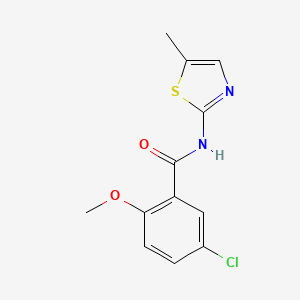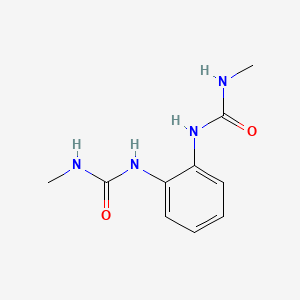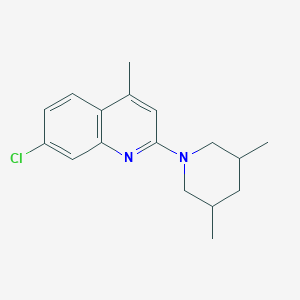![molecular formula C22H18N2O5 B5199025 ethyl 3-amino-1-(2-nitrophenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5199025.png)
ethyl 3-amino-1-(2-nitrophenyl)-1H-benzo[f]chromene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-amino-1-(2-nitrophenyl)-1H-benzo[f]chromene-2-carboxylate is a complex organic compound that belongs to the family of benzochromenes. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties. The structure of this compound includes a benzo[f]chromene core, which is fused with a nitrophenyl group and an amino group, making it a unique molecule with significant chemical and biological interest.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-1-(2-nitrophenyl)-1H-benzo[f]chromene-2-carboxylate typically involves a multi-step process. One common method involves the reaction of naphthalene-2,7-diol with a mixture of 2-nitrobenzaldehyde and ethyl cyanoacetate in the presence of a base such as piperidine in ethanol. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the benzochromene core .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl 3-amino-1-(2-nitrophenyl)-1H-benzo[f]chromene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.
Cyclization: Acidic or basic conditions to facilitate ring closure.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could produce a variety of substituted benzochromenes.
科学的研究の応用
Ethyl 3-amino-1-(2-nitrophenyl)-1H-benzo[f]chromene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, antileishmanial, and antioxidant activities.
Biological Research: The compound’s interactions with biological targets, such as enzymes and receptors, are of interest for drug discovery and development.
Industrial Applications:
作用機序
The mechanism of action of ethyl 3-amino-1-(2-nitrophenyl)-1H-benzo[f]chromene-2-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amino group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate
- 2-Aminothiazole-4-carboxylate Schiff bases
Uniqueness
Ethyl 3-amino-1-(2-nitrophenyl)-1H-benzo[f]chromene-2-carboxylate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable molecule for studying specific chemical and biological interactions.
特性
IUPAC Name |
ethyl 3-amino-1-(2-nitrophenyl)-1H-benzo[f]chromene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c1-2-28-22(25)20-19(15-9-5-6-10-16(15)24(26)27)18-14-8-4-3-7-13(14)11-12-17(18)29-21(20)23/h3-12,19H,2,23H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJADIBFJXPQLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![METHYL 2-[6-BROMO-2-(2-HYDROXYPHENYL)-4-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ACETATE](/img/structure/B5198968.png)
![3-(3-methoxyphenyl)-2-[(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one](/img/structure/B5198971.png)

![1-[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-(3,4-dimethoxybenzyl)-N-methylmethanamine](/img/structure/B5198980.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B5198985.png)
![2-[3-(2,5-Dimethylphenoxy)propylamino]ethanol](/img/structure/B5199012.png)
![(2E)-5-Ethoxy-2-[(pentylamino)methylidene]-2,3-dihydro-1-benzothiophen-3-one](/img/structure/B5199013.png)
![Methyl 4-[[(2-benzyl-1,3-benzoxazole-5-carbonyl)amino]methyl]benzoate](/img/structure/B5199023.png)
![N-benzyl-2-[[2-[[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5199033.png)
![N-cyclopentyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5199036.png)
![ethyl 3-benzyl-1-[4-(1H-imidazol-1-yl)benzoyl]-3-piperidinecarboxylate](/img/structure/B5199040.png)
![4-[(3-chlorophenyl)methyl]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B5199046.png)
